3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one
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Overview
Description
3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one is a chemical compound that features a unique combination of an oxazolidinone ring and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one typically involves the reaction of 1,3-oxazolidin-2-one with a trimethylsilylating agent. One common method is the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties.
Material Science: It is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The oxazolidinone ring can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethylsilyl)oxazolidin-2-one
- 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate
- Methyltris(trimethylsiloxy)silane
Uniqueness
3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one is unique due to the presence of both the oxazolidinone ring and the trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
112077-11-9 |
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Molecular Formula |
C8H17NO3Si |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
3-(1-trimethylsilyloxyethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H17NO3Si/c1-7(12-13(2,3)4)9-5-6-11-8(9)10/h7H,5-6H2,1-4H3 |
InChI Key |
QNDYEIRGNKNWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CCOC1=O)O[Si](C)(C)C |
Origin of Product |
United States |
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